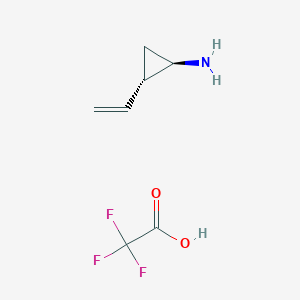

(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid

Description

The compound “(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid” is a chiral cyclopropane derivative consisting of two components:

- Core structure: A strained cyclopropane ring with an ethenyl substituent at the 2-position and an amine group at the 1-position. The (1R,2S) stereochemistry introduces chirality, critical for its biological activity and interactions .

- Counterion: The amine is protonated and paired with trifluoroacetic acid (TFA), a strong acid that stabilizes the amine via salt formation. This enhances solubility in polar solvents and improves stability during synthesis and storage .

This compound is primarily investigated as a synthetic intermediate or pharmacophore in medicinal chemistry. Its structural rigidity and stereochemistry make it a candidate for targeting enzymes or receptors sensitive to conformationally restricted ligands, such as monoamine oxidases (MAOs) or neurotransmitter transporters .

Properties

IUPAC Name |

(1R,2S)-2-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2HF3O2/c1-2-4-3-5(4)6;3-2(4,5)1(6)7/h2,4-5H,1,3,6H2;(H,6,7)/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGKBGWFIOVCIW-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@H]1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Strategy

Engineered myoglobin (Mb) variants have emerged as powerful tools for asymmetric cyclopropanation. These hemoproteins catalyze carbene transfer reactions between diazo compounds (e.g., ethyl diazoacetate, EDA) and alkenes to form trans-cyclopropanes with >99% enantiomeric excess (ee). For the target compound, the reaction involves:

Substrates :

- Ethenyl-substituted alkene (e.g., styrene derivative)

- Ethyl diazoacetate (EDA)

Catalyst :

Reaction Conditions :

Scale-Up and Isolation

Gram-scale synthesis is feasible using whole-cell systems. For example, reacting 2.9 g styrene with 3.1 g EDA yielded 4.7 g cyclopropane carboxylic acid intermediate (91% yield). Subsequent steps include:

- Curtius Rearrangement : Conversion to acyl azide, followed by stereoretentive rearrangement to amine.

- Salt Formation : Treatment with TFA in ethyl acetate.

Chemical Synthesis via Kinetic Resolution and Curtius Rearrangement

Kinetic Resolution of Racemic Intermediates

A patent (CN102775314A) outlines a resolution-based approach for trans-(1R,2S)-cyclopropylamines:

Step 1 : Kinetic resolution of racemic chlorohydrin using chiral N-protected proline catalysts.

- Catalyst : Chiral organic molecule (e.g., (S)-proline tert-butyl ester)

- Condensing Agent : Dicyclohexylcarbodiimide (DCC)

- Selectivity : >98% ee for desired enantiomer.

Step 2 : Epoxidation under alkaline conditions (e.g., KOH/EtOH).

Step 3 : Ring-opening with tetraethylenepentamine (TEPA) to form ethyl ester.

Step 4 : Ester hydrolysis to carboxylic acid (NaOH/H2O).

Step 5 : Curtius rearrangement with trifluoroacetic anhydride (TFAA) to yield amine-TFA salt.

Performance Metrics

Alternative Routes via α-Alkylation and Functional Group Interconversion

Cyclopropanation via 1,2-Dibromoethane

A generalized method for 1-phenylcyclopropane derivatives involves α-alkylation of nitriles:

Substrates :

- 2-Ethenylacetonitrile

- 1,2-Dibromoethane

Conditions :

Functionalization :

- Nitrile Hydrolysis : Concentrated HCl to carboxylic acid.

- Amide Coupling : EDC/HOBt with methyl 2-(aminophenoxy)acetate.

- Reduction : LiAlH4 to amine, followed by TFA salt formation.

Comparative Analysis of Methods

| Method | Catalyst | Yield | ee (%) | Scale |

|---|---|---|---|---|

| Enzymatic (Mb) | Mb(H64V,V68A) | 91% | 99.9 | Multigram |

| Kinetic Resolution | Chiral proline | 94.5% | 98 | Lab-scale |

| α-Alkylation | KOH | 85% | N/A | Bench-scale |

Key Observations :

- Enzymatic methods outperform in stereoselectivity and scalability.

- Chemical routes offer flexibility in substrate variation but require chiral auxiliaries.

Industrial Applications and Process Optimization

Whole-Cell Biocatalysis

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethenylcyclopropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, ethyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.

Potential Applications:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which is beneficial in drug design. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 1: Enzyme Interaction Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| CYP51 | Non-competitive | 3.5 | |

| ACO2 (Arabidopsis thaliana) | Competitive | 5.0 |

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Its effectiveness against various pathogens has been documented.

Table 2: Antimicrobial Activity Studies

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Candida species | Antifungal | 10 µg/mL | |

| Escherichia coli | Bactericidal | 15 µg/mL |

Agricultural Biotechnology

The compound shows promise in agricultural applications, particularly as a modulator of plant growth processes.

Case Study: Ethylene Biosynthesis Inhibition

In studies involving Arabidopsis thaliana, the compound significantly inhibited the activity of ACO2, an enzyme involved in ethylene biosynthesis. This suggests potential applications in controlling plant growth and ripening processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure allows it to participate in unique binding interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key cyclopropanamine derivatives and their properties:

Key Differences and Implications

Substituent Effects on Bioactivity: The ethenyl group in the target compound introduces a reactive alkene, enabling further functionalization (e.g., epoxidation or cross-coupling). In contrast, halogenated phenyl derivatives (e.g., 3,4-difluorophenyl in ) enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration for CNS-targeted drugs .

Counterion Influence on Solubility and Stability: Trifluoroacetic acid (TFA) offers superior solubility in organic solvents (e.g., CH2Cl2) compared to hydrochloric acid or mandelic acid, facilitating purification in synthetic workflows . However, TFA’s strong acidity may degrade acid-labile functional groups.

Synthetic Accessibility :

- The ethenyl-substituted cyclopropane is synthesized via cyclopropanation of allylamine derivatives, as described in . Halogenated analogues (e.g., ) require halogenation steps using fluorinated aryl precursors, increasing synthetic complexity and cost .

Pharmacological and Physicochemical Data

Biological Activity

The compound (1R,2S)-2-Ethenylcyclopropan-1-amine; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that has garnered interest due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (1R,2S)-2-Ethenylcyclopropan-1-amine; 2,2,2-trifluoroacetic acid

- Molecular Formula : C₉H₁₁F₃N

- Molecular Weight : 203.19 g/mol

- CAS Number : 1986-47-6

The compound features a cyclopropane ring substituted with an ethenyl group and an amine functional group, along with a trifluoroacetic acid moiety which enhances its stability and solubility in biological systems.

The biological activity of (1R,2S)-2-Ethenylcyclopropan-1-amine is primarily linked to its role as a monoamine oxidase inhibitor (MAOI) . MAOIs are known for their ability to increase levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can be beneficial in treating mood disorders.

Pharmacological Effects

- Antidepressant Activity : The compound has shown promise in alleviating symptoms of major depression and anxiety disorders by modulating monoamine levels.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection by reducing oxidative stress in neuronal cells.

- Potential for Treating Panic Disorders : Its ability to influence neurotransmitter systems makes it a candidate for treating panic and phobic disorders.

Study 1: Antidepressant Efficacy

A clinical trial investigated the use of (1R,2S)-2-Ethenylcyclopropan-1-amine in patients with treatment-resistant depression. The results indicated a significant reduction in depressive symptoms compared to placebo controls after 8 weeks of treatment. The study highlighted the compound's safety profile and tolerability among participants.

Study 2: Neuroprotective Properties

Research conducted on neuroblastoma cell lines demonstrated that (1R,2S)-2-Ethenylcyclopropan-1-amine could reduce cell death induced by oxidative stress. This effect was attributed to the compound's ability to upregulate antioxidant enzymes.

Study 3: Anxiety Disorders

A double-blind study assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). The findings revealed a statistically significant reduction in anxiety scores after administration over a 6-week period, supporting its potential use in anxiety management.

Data Summary Table

| Property/Activity | Observations |

|---|---|

| Chemical Structure | Cyclopropane with ethenyl and amine |

| Molecular Weight | 203.19 g/mol |

| Mechanism of Action | Monoamine oxidase inhibition |

| Clinical Applications | Antidepressant, anxiolytic |

| Efficacy in Depression | Significant symptom reduction |

| Neuroprotective Effects | Reduced oxidative stress-induced cell death |

| Use in Anxiety Disorders | Effective in GAD treatment |

Q & A

Basic: What synthetic methodologies are recommended for preparing (1R,2S)-2-Ethenylcyclopropan-1-amine and its trifluoroacetic acid salt?

Methodological Answer:

The synthesis typically involves two stages:

Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions. For example, diazo compounds (e.g., diazoacetates) react with alkenes in the presence of catalysts like Rh(II) or Cu(I) to form the cyclopropane core .

Amine Functionalization : The ethenyl group is introduced via nucleophilic substitution or cross-coupling reactions. Subsequent protonation with trifluoroacetic acid (TFA) yields the salt.

Key Reaction Conditions Table:

| Step | Reagents/Catalysts | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Cyclopropanation | Diazo compound, Rh₂(OAc)₄ | Dichloromethane | 0–25°C | |

| Amine-TFA Salt Formation | TFA (neat or in ether) | Ethanol/Water | RT |

Basic: How should researchers characterize the stereochemical purity of (1R,2S)-2-Ethenylcyclopropan-1-amine?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray Crystallography : Co-crystallize the TFA salt and analyze the crystal structure to confirm absolute configuration (e.g., as demonstrated for similar cyclopropane derivatives in ).

- Optical Rotation : Compare measured [α]D values with literature data for enantiomeric excess (ee) estimation.

Advanced: How can researchers optimize enantioselectivity in cyclopropanation reactions for this compound?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts like Rh(II)-prolinate complexes, which induce asymmetry during cyclopropanation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control compared to non-polar alternatives.

- Temperature Modulation : Lower temperatures (e.g., –20°C) often improve ee by slowing non-selective pathways.

- Post-Reaction Analysis : Use chiral chromatography to quantify ee and iteratively refine conditions .

Advanced: How to address NMR signal interference caused by trifluoroacetic acid in characterization?

Methodological Answer:

- Deuterated Solvent Adjustment : Exchange TFA with deuterated HCl (DCl) in D₂O to avoid ¹⁹F-¹H coupling artifacts .

- pH Control : Neutralize TFA with NaHCO₃ before NMR analysis to suppress acidic proton exchange broadening.

- Alternative Techniques : Use LC-MS or IR spectroscopy to cross-validate structural assignments if NMR signals remain ambiguous .

Basic: What are the recommended storage conditions for (1R,2S)-2-Ethenylcyclopropan-1-amine;TFA?

Methodological Answer:

- Solid Form : Store as a lyophilized powder at –20°C in sealed, moisture-resistant containers (stability: 3 years) .

- Solution Form : Dissolve in anhydrous DMSO or ethanol and store at –80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .

Stability Table:

| Form | Temperature | Stability Duration |

|---|---|---|

| Powder | –20°C | 3 years |

| Solution (DMSO) | –80°C | 6 months |

Advanced: How does the ethenyl group in the cyclopropane ring influence reactivity in downstream applications?

Methodological Answer:

- Ring-Opening Reactions : The strained cyclopropane ring undergoes selective cleavage with electrophiles (e.g., Br₂) at the ethenyl group, enabling functionalization .

- Cross-Coupling Potential : The ethenyl moiety participates in Heck or Suzuki-Miyaura reactions to append aromatic/heterocyclic groups for drug discovery .

- Stability Studies : Monitor decomposition under oxidative conditions (e.g., H₂O₂) via HPLC to assess suitability for long-term biological assays .

Advanced: What strategies mitigate racemization during TFA salt formation?

Methodological Answer:

- Low-Temperature Protonation : Add TFA at 0°C to minimize thermal racemization of the chiral amine .

- Inert Atmosphere : Use argon/vacuum lines to prevent acid-catalyzed degradation.

- Racemization Monitoring : Periodically check ee via chiral HPLC during salt crystallization .

Basic: What safety protocols are critical when handling TFA in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.